molecular formula C16H19N B12557389 Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- CAS No. 168558-34-7

Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-

Cat. No.: B12557389
CAS No.: 168558-34-7
M. Wt: 225.33 g/mol
InChI Key: HJPHEOBMEWPPJD-UHFFFAOYSA-N
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Description

Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-, also known as 2-tert-Butylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom in the ortho position is replaced by a tert-butyl group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- typically involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. The compound can also interact with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- is unique due to the presence of both the tert-butyl and N-phenyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and interactions with other molecules .

Properties

CAS No.

168558-34-7

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-tert-butyl-N-phenylaniline

InChI

InChI=1S/C16H19N/c1-16(2,3)14-11-7-8-12-15(14)17-13-9-5-4-6-10-13/h4-12,17H,1-3H3

InChI Key

HJPHEOBMEWPPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2

Origin of Product

United States

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